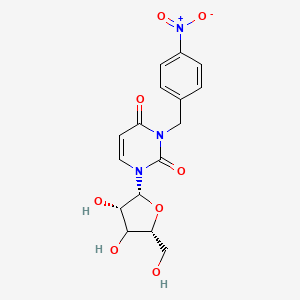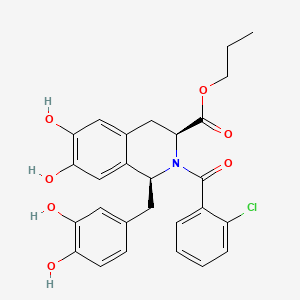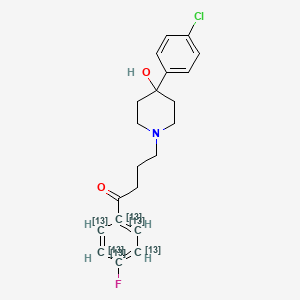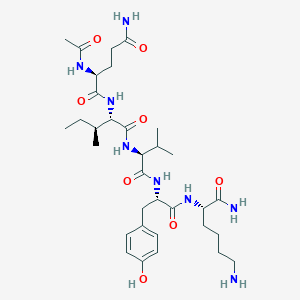
LXR agonist 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Liver X receptor agonist 2 is a synthetic compound that activates liver X receptors, which are nuclear hormone receptors involved in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Liver X receptors exist in two isoforms, liver X receptor alpha and liver X receptor beta, which are expressed in various tissues including the liver, intestines, macrophages, and brain .
Métodos De Preparación
Liver X receptor agonist 2 can be synthesized using naphthoquinone derivatives as starting materialsThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Análisis De Reacciones Químicas
Liver X receptor agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Liver X receptor agonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the regulation of cholesterol and lipid metabolism. In biology and medicine, it has potential therapeutic applications for treating diseases such as atherosclerosis, diabetes, and neurodegenerative disorders. Liver X receptor agonists have been shown to reduce the expression of proinflammatory molecules and promote the production of high-density lipoprotein, which is beneficial for cardiovascular health . Additionally, liver X receptor agonist 2 is being investigated for its potential use in cancer therapeutics due to its ability to modulate cell proliferation and inflammatory responses .
Mecanismo De Acción
Liver X receptor agonist 2 exerts its effects by binding to liver X receptors, which are ligand-dependent transcription factors. Upon binding, the liver X receptor-liver X receptor complex dissociates from corepressors and recruits coactivators to the target gene promoter. This leads to the transcriptional activation of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. The molecular targets of liver X receptor agonist 2 include genes such as apolipoprotein E, ATP-binding cassette transporter A1, and inducible degrader of low-density lipoprotein receptor .
Comparación Con Compuestos Similares
Liver X receptor agonist 2 can be compared with other liver X receptor agonists such as T0901317 and GW3965. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and side effect profiles. For example, T0901317 is a potent liver X receptor agonist that activates both liver X receptor alpha and liver X receptor beta, while GW3965 is known for its selectivity towards liver X receptor beta . Liver X receptor agonist 2 is unique in its specific binding affinity and efficacy in modulating liver X receptor-mediated pathways.
Propiedades
Fórmula molecular |
C35H40ClN3O3 |
|---|---|
Peso molecular |
586.2 g/mol |
Nombre IUPAC |
2-chloro-4-[3-[(2'R,3R)-1'-(3,3-dimethylbutanoyl)-2-oxo-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-1-yl]phenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C35H40ClN3O3/c1-22(2)31-35(17-18-38(31)30(40)21-34(3,4)5)27-13-8-9-14-29(27)39(33(35)42)25-12-10-11-23(19-25)24-15-16-26(28(36)20-24)32(41)37(6)7/h8-16,19-20,22,31H,17-18,21H2,1-7H3/t31-,35-/m1/s1 |
Clave InChI |
KHCXJRUQXRBLME-CYEXUTLASA-N |
SMILES isomérico |
CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl |
SMILES canónico |
CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)

